molecular formula C9H9ClO B1610031 6-Chloroisochroman CAS No. 78317-88-1

6-Chloroisochroman

Cat. No.: B1610031
CAS No.: 78317-88-1
M. Wt: 168.62 g/mol
InChI Key: NHSYXJINWPHFCF-UHFFFAOYSA-N
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Description

6-Chloroisochroman (IUPAC name: 6-chloro-3,4-dihydro-1H-isochromene) is a bicyclic organic compound featuring a benzene ring fused to a partially saturated oxygen-containing ring (isochroman core). The chlorine atom at the 6th position distinguishes it from unsubstituted isochroman derivatives. While the provided evidence primarily discusses chroman derivatives (benzene fused to a tetrahydropyran ring), isochroman differs in oxygen placement: the oxygen atom is at position 1 in isochroman versus position 4 in chroman (Figure 1). Despite this structural distinction, insights from analogous chlorinated chroman derivatives (e.g., 6-Chloro-chroman-2-one , 6-Chlorochroman-3-one , and 6-Chlorochroman-4-one ) can inform its properties.

Properties

CAS No.

78317-88-1

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

6-chloro-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9ClO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6H2

InChI Key

NHSYXJINWPHFCF-UHFFFAOYSA-N

SMILES

C1COCC2=C1C=C(C=C2)Cl

Canonical SMILES

C1COCC2=C1C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₉H₉ClO (inferred from chroman analogs).
  • Molecular Weight : ~168.62 g/mol.
  • Substituent Effects : The chlorine atom enhances electrophilic reactivity and lipophilicity, influencing biological interactions and synthetic utility .

Comparison with Similar Compounds

The biological and chemical profiles of 6-Chloroisochroman are best understood through comparison with structurally related compounds. Key analogs include halogenated chromans, positional isomers, and derivatives with functional group variations (e.g., ketones, amines).

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Position/Type Key Properties Biological Activity
This compound C₉H₉ClO Cl at C6, O at C1 Moderate lipophilicity; reactive to electrophilic substitution Limited data; inferred anticancer potential
6-Chloro-chroman-2-one C₉H₇ClO₂ Cl at C6, ketone at C2 High reactivity for functionalization; used in pharmaceutical intermediates Antimicrobial, enzyme inhibition
6-Chlorochroman-3-one C₉H₇ClO₂ Cl at C6, ketone at C3 Enhanced metabolic stability; polar due to ketone Anticancer, anti-inflammatory
6-Bromoisochroman-1-one C₉H₇BrO₂ Br at C6, O at C1 Higher molecular weight (229.06 g/mol); increased steric hindrance Anticancer, DNA interaction
6-Fluorochroman C₉H₉FO F at C6 Improved pharmacokinetics (CYP450 metabolism); lower lipophilicity vs. Cl/Br Neuroprotective, antimicrobial
(R)-6-Chlorochroman-4-amine HCl C₉H₁₁Cl₂NO Cl at C6, NH₂ at C4 Water-soluble (HCl salt); targets CNS receptors Antidepressant, anxiolytic

Key Findings:

A. Halogen Effects

  • Chlorine vs. Bromine : Brominated analogs (e.g., 6-Bromoisochroman-1-one) exhibit greater steric bulk and electrophilicity, enhancing DNA-binding capacity in anticancer studies . Chlorine offers a balance between reactivity and metabolic stability .
  • Chlorine vs. Fluorine : Fluorine substitution (e.g., 6-Fluorochroman) reduces lipophilicity and alters metabolic pathways, favoring CNS-targeted applications .

B. Positional Isomerism

  • Ketone Position : 6-Chloro-chroman-2-one and 6-Chlorochroman-3-one demonstrate that ketone placement (C2 vs. C3) significantly affects polarity and bioactivity. The C3-ketone derivative shows superior anti-inflammatory activity due to improved target binding .
  • Amine Functionalization: (R)-6-Chlorochroman-4-amine HCl highlights how amine group addition enhances water solubility and CNS penetration compared to non-aminated analogs.

C. Functional Group Variations

  • Thiochroman Derivatives: 6-Fluoro-thiochroman-3-ylamine (sulfur replacing oxygen) exhibits enhanced antimicrobial activity vs.
  • Carboxylic Acid Derivatives: 6-Chloro-chroman-3-carboxylic acid serves as a chromatographic standard due to its polarity, contrasting with non-polar hydrocarbon analogs.

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